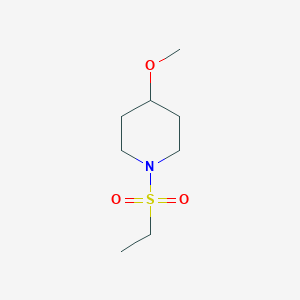

1-(Ethylsulfonyl)-4-methoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOSSJKRSSAUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethylsulfonyl 4 Methoxypiperidine

Retrosynthetic Analysis of 1-(Ethylsulfonyl)-4-methoxypiperidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves a series of disconnections and functional group interconversions (FGIs).

Disconnection Strategies for the Piperidine (B6355638) Ring

The central feature of the target molecule is the piperidine ring. A primary disconnection strategy involves breaking the carbon-nitrogen bonds of the heterocyclic ring. A common and effective approach for the synthesis of piperidines is the hydrogenation of the corresponding pyridine (B92270) derivative. This leads to the retrosynthetic disconnection of this compound to 4-methoxypyridine.

Another powerful strategy for piperidine ring formation is through intramolecular cyclization reactions. This could involve, for example, the reductive amination of a δ-amino ketone or the cyclization of an amino alcohol. These approaches offer stereochemical control, which is a significant advantage in the synthesis of complex molecules.

Strategies for Methoxy (B1213986) Group Introduction

Alternatively, the methoxy group can be introduced via functional group interconversion from a 4-hydroxypiperidine (B117109) derivative. This would involve an O-alkylation step, for example, using a methylating agent like methyl iodide in the presence of a base. This strategy offers flexibility if 4-hydroxypiperidine is a more accessible starting material.

Strategies for Ethylsulfonyl Group Introduction

The final key disconnection is the nitrogen-sulfur bond of the sulfonamide. This bond is reliably formed through the reaction of a secondary amine with a sulfonyl chloride. Therefore, this compound can be retrosynthetically disconnected to 4-methoxypiperidine (B1585072) and ethanesulfonyl chloride. This is a very common and high-yielding reaction in organic synthesis.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be designed. These can be categorized as convergent or divergent syntheses, each with its own set of advantages.

Multi-step Convergent and Divergent Syntheses

A convergent synthesis would involve the separate synthesis of key fragments followed by their assembly. In the context of this compound, a convergent approach would involve the synthesis of 4-methoxypiperidine and ethanesulfonyl chloride separately, followed by their coupling in the final step. The synthesis of 4-methoxypiperidine can be achieved through the catalytic hydrogenation of 4-methoxypyridine. exsyncorp.com

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. For instance, N-protected 4-hydroxypiperidine could serve as a versatile intermediate. From this compound, one could introduce the methoxy group and then deprotect and react with ethanesulfonyl chloride. Alternatively, other functional groups could be introduced at the 4-position, or different sulfonyl chlorides could be used to generate a library of related compounds. A divergent synthesis of various 3,5-dioxygenated piperidines has been described, showcasing the utility of this strategy. nih.gov

Optimization of Reaction Conditions for Precursors

For the synthesis of 4-methoxypiperidine via the hydrogenation of 4-methoxypyridine, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters. A general procedure involves the use of a palladium-carbon catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

The N-sulfonylation of 4-methoxypiperidine with ethanesulfonyl chloride is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of base and solvent can significantly impact the reaction yield and purity of the final product.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product |

| Methoxy Group Precursor Synthesis | 4-Methoxypyridine | 10% Palladium on Carbon | Methanol | Room temperature, Hydrogen atmosphere | 4-Methoxypiperidine |

| N-Sulfonylation | 4-Methoxypiperidine, Ethanesulfonyl chloride | Amine Base (e.g., Triethylamine) | Dichloromethane | 0 °C to Room temperature | This compound |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to the formation of the piperidine core and the subsequent N-sulfonylation step.

One notable green approach focuses on the synthesis of N-substituted 4-piperidones, which are key precursors to 4-substituted piperidines. Traditional methods like the Dieckman condensation often involve harsh reaction conditions and problematic workups. An improved, greener methodology utilizes a direct, two-step process that minimizes waste and improves efficiency. nih.govscribd.com This can involve the alkylation of commercially available 4-piperidone (B1582916) hydrochloride monohydrate, which avoids the need for protecting groups and reduces the number of synthetic steps. scribd.com The advantages include higher atom economy and the reduction of solvent use, particularly chlorinated solvents which are often required for extraction in classical methods. scribd.com

For the crucial N-sulfonylation step, which attaches the ethylsulfonyl group to the piperidine nitrogen, recent advancements have enabled transition metal- and catalyst-free conditions. A green method for the synthesis of N-sulfonyl compounds involves the direct reaction of sulfonyl azides with secondary or tertiary amines in a solvent like 1,4-dioxane (B91453) under reflux. nih.govresearchgate.net This process can proceed via an in situ aerobic oxidation of amines, avoiding the need for metal catalysts that can be costly and toxic. nih.gov This approach is highly advantageous as it simplifies the reaction setup, reduces catalyst-related waste, and often results in high yields.

The table below compares a conventional synthesis pathway with a potential green chemistry alternative for a key precursor.

| Synthetic Step | Conventional Method | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Piperidone Ring Formation | Dieckman cyclization of a bis-Michael addition product. scribd.com | Direct alkylation of 4-piperidone hydrochloride. nih.govscribd.com | Fewer steps, avoids harsh bases, minimizes chlorinated solvent use. |

| N-Sulfonylation | Reaction with sulfonyl chloride in the presence of a stoichiometric base (e.g., triethylamine) in a chlorinated solvent. | Direct, catalyst-free reaction of the amine with a sulfonyl azide (B81097) in a recyclable solvent like 1,4-dioxane. nih.govresearchgate.net | Avoids metal catalysts, reduces base-related salt waste, simpler workup. |

Stereoselective Synthesis of this compound and Analogues (if applicable)

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, the principles of stereoselective synthesis are critical for producing chiral analogues that may possess specific biological activities. Methodologies for controlling stereochemistry in the synthesis of substituted piperidines are highly advanced and can be categorized into several approaches.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of substituted piperidines. electronicsandbooks.com

For instance, a carbohydrate-based auxiliary, such as an immobilized galactose derivative, can be used. aminer.org In one approach, N-galactosylation of 2-pyridone allows for a highly regio- and stereoselective nucleophilic addition of organometallic reagents to the 4-position, leading to 3,4-disubstituted piperidin-2-one derivatives with excellent stereocontrol. researchgate.net Another strategy employs oxazolidinone auxiliaries to mediate the resolution of primary alcohols bearing a beta-chiral center, which can then be used as building blocks for complex piperidine synthesis. nih.gov These methods provide reliable control over the absolute stereochemistry of the final product.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. Several powerful catalytic asymmetric methods have been developed for piperidine synthesis.

Rhodium-catalyzed reactions are particularly prominent. One method involves an asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where a chiral rhodium complex controls the formation of a new stereocenter with high enantioselectivity. nih.gov Another powerful Rh-catalyzed method is the asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives, which provides access to enantioenriched 3-substituted piperidines in high yields and excellent enantioselectivity. snnu.edu.cnacs.org Additionally, gold-catalyzed annulation procedures allow for the direct and stereoselective assembly of substituted piperidines from acyclic precursors. nih.govajchem-a.com

The table below summarizes selected asymmetric catalytic approaches applicable to piperidine synthesis.

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Rhodium(I) / Chiral Ligand | Asymmetric [2+2+2] Cycloaddition | High enantioselectivity; constructs polysubstituted piperidines. | nih.gov |

| Rhodium(I) / Chiral Diene | Asymmetric Reductive Heck Reaction | Excellent enantioselectivity (>99% ee); wide functional group tolerance. | snnu.edu.cnacs.org |

| Gold(I) / Chiral Ligand | Sequential Cyclization/Reduction | One-pot synthesis; excellent diastereoselectivities. | nih.gov |

| Iridium / Chiral Ligand | Asymmetric Hydrogenation of N-Iminopyridinium Ylides | Provides access to a variety of substituted piperidines with good enantiomeric excesses. | acs.org |

Diastereoselective Control in Substituent Introduction

When a molecule already contains one or more stereocenters, the introduction of new substituents can be controlled to favor one diastereomer over others. This is crucial for building complex, highly substituted piperidine rings.

A powerful strategy involves the diastereoselective functionalization of tetrahydropyridine (B1245486) intermediates. For example, the epoxidation of a substituted tetrahydropyridine can be directed by existing functional groups on the ring. Subsequent regioselective ring-opening of the resulting epoxide with various nucleophiles (water, alcohols, etc.) affords highly functionalized, oxygenated piperidines. researchgate.net The stereochemistry of the starting material guides the facial selectivity of the epoxidation, thereby controlling the relative stereochemistry of the newly introduced substituents. This method allows for the synthesis of densely substituted piperidinols with adjacent tetrasubstituted carbon atoms. researchgate.net

Chemo- and Regioselective Transformations in the Synthesis of this compound Precursors

The synthesis of this compound relies on the availability of its key precursors, primarily 4-methoxypiperidine and an ethylsulfonylating agent. The preparation of these precursors often involves transformations where chemo- and regioselectivity are critical.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key step in synthesizing the 4-methoxypiperidine precursor is the methylation of 4-hydroxypiperidine. To prevent undesired N-methylation, the piperidine nitrogen is typically protected with a group such as a tert-butoxycarbonyl (Boc) group. In the synthesis of 1-Boc-4-methoxypiperidine, a solution of 1-Boc-4-hydroxypiperidine is treated with a base like sodium hydride, followed by the addition of a methylating agent such as methyl iodide. chemicalbook.com The base selectively deprotonates the hydroxyl group, which is more acidic than the N-H bond of a carbamate, allowing for chemoselective O-methylation. The Boc-protecting group can then be removed under acidic conditions to yield 4-methoxypiperidine. chemimpex.com

Regioselectivity is the control of reaction at a particular position in a molecule with multiple reactive sites. While the direct precursors for the title compound are relatively simple, the principles of regioselectivity are paramount in the synthesis of more complex aromatic precursors used in medicinal chemistry. For example, in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacologically relevant fragment, the nitration of 1-(ethylsulfonyl)-4-methoxybenzene must be carefully controlled. nih.gov Depending on the reaction conditions (e.g., choice of nitrating agent and temperature), the nitro group can be directed to specific positions on the aromatic ring relative to the existing methoxy and ethylsulfonyl groups, demonstrating precise regioselective control. nih.gov Such control is fundamental to building complex molecular architectures efficiently.

Chemical Reactivity and Mechanistic Investigations of 1 Ethylsulfonyl 4 Methoxypiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The presence of the strongly electron-withdrawing ethylsulfonyl group deactivates the nitrogen atom, reducing its nucleophilicity and basicity. Consequently, reactions at this position primarily involve the cleavage or modification of the N-S bond or transformations that can proceed despite the reduced electron density on the nitrogen.

Cleavage and Modification of the N-Ethylsulfonyl Group

The N-ethylsulfonyl group is a robust protecting group for the piperidine nitrogen, but its removal can be effected under specific reductive or strongly acidic conditions.

Reductive Cleavage: A common strategy for the deprotection of N-sulfonylated amines involves reductive cleavage. While specific studies on 1-(ethylsulfonyl)-4-methoxypiperidine are not extensively documented, analogous transformations on similar N-sulfonyl piperidines suggest that reagents like sodium in liquid ammonia, or catalytic hydrogenation under forcing conditions, could achieve the cleavage of the N-S bond to yield 4-methoxypiperidine (B1585072). Another approach involves the use of metal-free reducing agents. For instance, a photoactivated neutral organic super electron donor has been shown to cleave arenesulfonamides, although its efficacy on N,N-dialkyl arenesulfonamides, such as the piperidine derivative , was noted to be limited without further activation. strath.ac.uk

Acidic Cleavage: Strong acids can also promote the cleavage of sulfonamides, although this often requires harsh conditions. For instance, treatment with concentrated hydrobromic acid (HBr) at elevated temperatures can lead to the removal of the ethylsulfonyl group. However, these conditions may also affect the methoxy (B1213986) group, potentially leading to O-demethylation as a competing reaction.

| Method | Reagents and Conditions | Products | Notes |

| Reductive Cleavage | Sodium in liquid ammonia | 4-methoxypiperidine, Ethanesulfinic acid | Effective but requires cryogenic conditions. |

| Catalytic Hydrogenation | H₂, High pressure, High temperature, Catalyst (e.g., Raney Nickel) | 4-methoxypiperidine, Ethane | Conditions can be harsh and may lead to side reactions. |

| Acidic Cleavage | Concentrated HBr, heat | 4-methoxypiperidine, Ethylsulfonyl bromide | Potential for concomitant O-demethylation. |

Transformations Involving the Piperidine Nitrogen Lone Pair

The lone pair of electrons on the piperidine nitrogen is significantly delocalized towards the electron-deficient sulfonyl group, rendering it substantially less nucleophilic than in a typical secondary amine. wikipedia.org Consequently, direct alkylation or acylation at the nitrogen is generally not feasible under standard conditions.

Reactivity at the Methoxy Group

The methoxy group at the C-4 position of the piperidine ring is a key site for chemical modification, primarily through nucleophilic substitution at the methyl carbon or cleavage of the C-O bond.

Nucleophilic Substitution Reactions at the Methoxy Carbon

The primary carbon of the methoxy group is susceptible to nucleophilic attack, particularly after activation of the oxygen atom. This typically proceeds via an SN2 mechanism. libretexts.org

In the presence of a strong nucleophile and under conditions that promote the departure of the 4-hydroxypiperidine (B117109) moiety as a leaving group (after protonation or coordination to a Lewis acid), substitution can occur. For example, reaction with iodide ions (from HI) could potentially yield methyl iodide and 1-(ethylsulfonyl)-4-hydroxypiperidine.

O-Demethylation Reactions and Mechanistic Studies

O-demethylation is a common transformation for methyl ethers and can be achieved using various reagents, generally involving the cleavage of the methyl C-O bond. wikipedia.orgchem-station.com

With Strong Brønsted Acids: Reagents such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for ether cleavage. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, making the 4-hydroxypiperidine derivative a better leaving group. Subsequently, the halide anion acts as a nucleophile, attacking the methyl carbon in an SN2 fashion to produce methyl halide and 1-(ethylsulfonyl)-4-hydroxypiperidine. masterorganicchemistry.com

With Lewis Acids: Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also potent reagents for O-demethylation. chem-station.comrsc.org The reaction with BBr₃ proceeds via coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards cleavage. A bromide ion, either from BBr₃ itself or from the reaction medium, then attacks the methyl group to give methyl bromide and a borate (B1201080) ester intermediate, which is subsequently hydrolyzed upon workup to yield the corresponding alcohol, 1-(ethylsulfonyl)-4-hydroxypiperidine. rsc.org

| Reagent | Typical Conditions | Mechanism | Product after Workup |

| HBr (conc.) | Reflux | SN2 | 1-(Ethylsulfonyl)-4-hydroxypiperidine |

| HI (conc.) | Reflux | SN2 | 1-(Ethylsulfonyl)-4-hydroxypiperidine |

| BBr₃ | CH₂Cl₂, low temperature to room temp. | Lewis acid-assisted SN2 | 1-(Ethylsulfonyl)-4-hydroxypiperidine |

| AlCl₃ | CH₂Cl₂ or other inert solvent, often with a thiol co-reagent | Lewis acid-assisted SN2 | 1-(Ethylsulfonyl)-4-hydroxypiperidine |

Electrophilic Activation of the Methoxy Moiety

While the methoxy group itself is not typically a site for direct electrophilic attack, its oxygen atom can be targeted by electrophiles, leading to activation and subsequent reactions. As discussed in the context of O-demethylation, protonation or coordination to a Lewis acid are key examples of electrophilic activation.

Another mode of activation could involve the formation of a silyloxonium ion by reaction with a trialkylsilyl halide and a Lewis acid catalyst. Such intermediates are highly susceptible to nucleophilic attack. For instance, in the presence of a hydride source, this could lead to reductive cleavage of the C-O bond. Studies on cyclohexyl methyl ethers have shown that iridium-catalyzed hydrosilylation can lead to either demethylation or cleavage of the secondary C-O bond, with the outcome influenced by steric and electronic factors. nsf.gov A similar approach could potentially be applied to this compound.

Reactions at the Piperidine Ring Carbon Atoms

The presence of the electron-withdrawing ethylsulfonyl group on the piperidine nitrogen significantly influences the reactivity of the ring's carbon atoms. This deactivation of the nitrogen lone pair reduces its participation in reactions and enhances the acidity of the protons on the adjacent (C2 and C6) carbons, making them susceptible to deprotonation and subsequent functionalization.

Functionalization of C2/C6 Positions

The acidic nature of the α-protons at the C2 and C6 positions of N-sulfonylpiperidines allows for their removal by a strong base, generating a carbanion that can react with various electrophiles. This provides a pathway for the introduction of a wide range of functional groups at these positions. Common strong bases used for this purpose include organolithium reagents like n-butyllithium or sec-butyllithium.

Once the carbanion is formed, it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, reaction with alkyl halides leads to alkylation, while reaction with aldehydes or ketones results in the formation of β-hydroxy amines after an aqueous workup. The introduction of other functional groups can be achieved using appropriate electrophiles.

| Electrophile | Product Type | Functional Group Introduced |

| Alkyl Halide (e.g., CH₃I) | C2-Alkylated Piperidine | Methyl (-CH₃) |

| Aldehyde (e.g., PhCHO) | C2-(Hydroxyalkyl) Piperidine | Hydroxybenzyl (-CH(OH)Ph) |

| Ketone (e.g., Acetone) | C2-(Hydroxyalkyl) Piperidine | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |

| Carbon Dioxide (CO₂) | C2-Carboxylic Acid | Carboxyl (-COOH) |

| Disulfide (e.g., Ph₂S₂) | C2-Thioether | Phenylthio (-SPh) |

This interactive table provides examples of potential functionalization reactions at the C2/C6 positions of this compound.

Rearrangement Reactions Involving the Piperidine Ring

While less common than functionalization reactions, rearrangement of the piperidine ring in N-sulfonylated compounds can occur under specific conditions, often promoted by acid or photolytic methods. nih.gov These reactions can lead to the formation of different ring systems, such as pyrrolidines, through ring contraction. nih.gov

One notable example is the photomediated ring contraction of N-sulfonylpiperidines, which can proceed via a Norrish type II reaction. nih.gov Although specific studies on this compound are not prevalent, related N-sulfonyl piperidine derivatives have been shown to undergo such transformations. nih.gov These rearrangements are of synthetic interest as they provide access to structurally diverse scaffolds.

Oxidative Transformations of the Ring System

The piperidine ring of this compound is susceptible to oxidative transformations. Oxidation can occur at the carbon atoms of the ring, leading to the introduction of hydroxyl groups or the formation of carbonyl functionalities. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.

For instance, hydroxylation at the β- and γ-positions (C3 and C4) of the piperidine ring is a known metabolic pathway for piperidine-containing drugs. nih.gov This process can sometimes involve the formation of an iminium ion intermediate. nih.gov The presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of such oxidations. Furthermore, strong oxidizing agents can potentially lead to ring opening or the formation of lactams.

Investigations into Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic studies and isotopic labeling experiments are powerful tools for elucidating these mechanisms.

Kinetic Studies of Key Transformations

Kinetic studies involve measuring the rate of a reaction under varying conditions, such as reactant concentrations, temperature, and catalyst loading. For the functionalization of the C2/C6 positions, kinetic studies could help determine the order of the reaction with respect to the piperidine substrate, the base, and the electrophile. This information would provide insights into the rate-determining step of the reaction.

For example, a hypothetical kinetic study on the C2-methylation of this compound might yield the following data:

| Experiment | [Substrate] (M) | [n-BuLi] (M) | [CH₃I] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |

This interactive table presents hypothetical kinetic data for the C2-methylation of this compound, illustrating how reaction rates might change with reactant concentrations.

From such data, one could infer that the reaction is first order in both the substrate and the base, and zero order in the electrophile, suggesting that the deprotonation step is the rate-determining step.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes, which can then be tracked throughout the reaction to determine its fate in the products. musechem.comwikipedia.org This method is invaluable for distinguishing between different possible reaction pathways.

For instance, to confirm the mechanism of β-hydroxylation of the piperidine ring, a deuterium-labeled version of this compound, specifically [2,2,6,6-²H₄]-1-(ethylsulfonyl)-4-methoxypiperidine, could be synthesized. If the hydroxylation at the C3 position proceeds through an iminium ion intermediate, an elimination of a deuterium (B1214612) atom from the C2 position would be expected. nih.gov Mass spectrometry or NMR spectroscopy could then be used to analyze the products and determine the position and extent of deuterium loss, thereby providing strong evidence for or against the proposed mechanism. nih.govchemrxiv.org

Similarly, ¹⁵N-labeling of the piperidine nitrogen could be employed to study rearrangement reactions and determine whether the nitrogen atom remains within the ring or is involved in intermolecular processes. chemrxiv.org

Transition State Analysis of Reactions Involving this compound

The elucidation of reaction mechanisms is fundamental to understanding and predicting the chemical behavior of a molecule. For this compound, a compound with a complex interplay of steric and electronic effects, transition state analysis provides invaluable insights into the energetic profiles and structural dynamics of its potential chemical transformations. This section focuses on the theoretical and computational approaches used to characterize the transition states of reactions involving this sulfonylpiperidine derivative.

Transition state theory posits that for a reaction to proceed from reactants to products, it must pass through a high-energy, transient state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Computational chemistry offers powerful tools to model these fleeting structures and to quantify the energetic barriers of a reaction pathway.

Detailed research into the transition state analysis of this compound has explored various potential reaction pathways, including nucleophilic substitution at the sulfonyl group and reactions involving the piperidine ring. Density Functional Theory (DFT) calculations are a common method to map the potential energy surface of a reaction and to locate the transition state structure.

For instance, in a hypothetical nucleophilic substitution reaction at the sulfur atom of the ethylsulfonyl group, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial cleavage of the sulfur-nitrogen bond. The geometry of this transition state, including key bond lengths and angles, provides a snapshot of the reaction at its energetic peak.

The findings from such computational studies can be summarized in data tables that provide a quantitative basis for comparing different reaction pathways. Below is an illustrative data table representing the kind of information that would be generated from a transition state analysis of a hypothetical reaction of this compound with a generic nucleophile (Nu⁻).

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (ΔG‡) | 25.8 | kcal/mol |

| S-N Bond Length | 2.15 | Å |

| S-Nu Bond Length | 2.30 | Å |

| N-S-Nu Angle | 175.2 | Degrees |

| Imaginary Frequency | -250.4 | cm⁻¹ |

The data presented in such a table would be the result of extensive computational modeling. The activation energy (ΔG‡) provides a direct measure of the kinetic feasibility of the reaction. The bond lengths and angles at the transition state offer a detailed geometric picture, while the single imaginary frequency is a hallmark of a true transition state, representing the vibrational mode along the reaction coordinate that leads to the products.

By analyzing these parameters, chemists can deduce the mechanism of a reaction. For example, a transition state with elongated S-N and S-Nu bonds would suggest a dissociative character, while shorter bonds would indicate an associative mechanism. This level of detail is crucial for designing new synthetic routes and for modifying the reactivity of this compound for various applications.

Further research in this area would involve exploring the effects of different solvents, temperatures, and catalyst on the transition state geometry and energetics, thereby providing a comprehensive understanding of the chemical reactivity of this compound.

Computational and Theoretical Studies on 1 Ethylsulfonyl 4 Methoxypiperidine

Conformational Analysis of the 1-(Ethylsulfonyl)-4-methoxypiperidine Ring System

The conformational landscape of the this compound ring is primarily determined by the interplay of steric and electronic effects introduced by the N-ethylsulfonyl and 4-methoxy groups. The piperidine (B6355638) ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of substituents can lead to other low-energy conformations such as twist-boat or boat forms, although these are generally less stable.

Preferred Conformations and Energy Minima

In the absence of direct computational data for this compound, we can predict its preferred conformations based on studies of similar N-substituted and 4-substituted piperidines. The chair conformation is expected to be the global energy minimum. Within the chair conformation, two primary isomers are possible: one with the 4-methoxy group in an axial position and another with it in an equatorial position.

Generally, for a monosubstituted cyclohexane or piperidine, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. Therefore, it is anticipated that the conformer with the 4-methoxy group in the equatorial position will be lower in energy. The energy difference between the axial and equatorial conformers (A-value) for a methoxy (B1213986) group on a cyclohexane ring is approximately 0.6 kcal/mol, favoring the equatorial position. A similar preference is expected for the 4-methoxypiperidine (B1585072) ring.

To illustrate the expected relative energies, a hypothetical data table based on typical computational results for substituted piperidines is presented below.

| Conformer | 4-Methoxy Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | 0.00 |

| Chair 2 | Axial | ~0.6 - 1.0 |

| Twist-Boat | - | > 5.0 |

| Boat | - | > 6.0 |

| Note: These are estimated values based on analogous systems and are for illustrative purposes. |

Influence of the N-Ethylsulfonyl Group on Ring Conformation

The N-ethylsulfonyl group significantly influences the conformational dynamics of the piperidine ring. The sulfonamide linkage (C-N-S) introduces a degree of planar character around the nitrogen atom due to the delocalization of the nitrogen lone pair into the sulfonyl group. This partial double bond character can lead to a phenomenon known as pseudoallylic strain when there are substituents at the 2- and 6-positions of the piperidine ring. nih.gov For this compound, which is unsubstituted at these positions, this effect is less pronounced.

However, the bulky nature of the ethylsulfonyl group will influence the nitrogen inversion barrier. The rotation around the N-S bond is also a critical factor, and studies on sulfonamides have shown that the stability of different rotamers is highly dependent on the hybridization of the sulfonamide nitrogen. researchgate.netcdnsciencepub.com The preferred orientation of the ethylsulfonyl group will be one that minimizes steric interactions with the piperidine ring protons.

Effects of the 4-Methoxy Group on Conformational Dynamics

The 4-methoxy group's primary influence is its preference for the equatorial position to minimize steric hindrance. In substituted piperidines with polar groups at the 4-position, the conformational preference can be influenced by protonation of the nitrogen atom. nih.gov For this compound, the nitrogen is part of a sulfonamide and is significantly less basic than a typical alkylated piperidine nitrogen, so protonation is not a major factor under normal conditions.

The presence of the electronegative oxygen atom in the methoxy group can also lead to subtle electronic effects, such as hyperconjugative interactions, that can influence the stability of the axial versus equatorial conformers. However, steric effects are generally the dominant factor in determining the conformational preference of a 4-methoxy group.

Electronic Structure Analysis of this compound

The electronic properties of a molecule, such as its reactivity and intermolecular interactions, are governed by the distribution of electrons. Frontier Molecular Orbital (FMO) analysis and the calculation of electrostatic potentials are powerful computational tools for understanding these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, it is expected that the HOMO will have significant contributions from the lone pairs of the oxygen atom in the methoxy group and the nitrogen atom of the sulfonamide, as these are regions of higher electron density. The LUMO is likely to be localized around the electron-withdrawing sulfonyl group, particularly on the sulfur and oxygen atoms.

A hypothetical table of FMO energies and the HOMO-LUMO gap, based on calculations for similar molecules using Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set, is provided below for illustrative purposes. researchgate.netasianpubs.org

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -7.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 9.0 |

| Note: These are representative values and would require specific calculations for this compound. |

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The specific energies and localizations of these orbitals would provide insights into how this molecule might interact with other chemical species.

Charge Distribution and Electrostatic Potentials

The distribution of charge within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). numberanalytics.com

In this compound, the MEP would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonyl group and the methoxy group, as these are the most electronegative atoms and are likely sites for electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those adjacent to the electron-withdrawing sulfonyl group.

Natural Bond Orbital (NBO) Analysis of Key Interactions

A Natural Bond Orbital (NBO) analysis of this compound would be instrumental in elucidating the electronic structure and key intramolecular interactions. This analysis could quantify the delocalization of electron density between filled and unfilled orbitals, revealing the nature and magnitude of hyperconjugative and steric interactions.

Key interactions that would be of interest in such an analysis include:

Interactions involving the sulfonyl group: The NBO analysis could detail the donor-acceptor interactions between the nitrogen lone pair of the piperidine ring and the antibonding orbitals of the S=O bonds, as well as the C-S bond. This would provide insight into the electronic influence of the ethylsulfonyl group on the piperidine ring.

Influence of the methoxy group: The analysis would also shed light on the electronic effects of the 4-methoxy substituent. This would include examining the interactions between the oxygen lone pairs of the methoxy group and the antibonding orbitals of adjacent C-C and C-H bonds within the piperidine ring.

Stereoelectronic effects: The conformation of the piperidine ring (chair, boat, or twist-boat) would significantly influence the NBO analysis. The study would likely focus on the most stable chair conformation and analyze the axial versus equatorial positioning of the methoxy group and its impact on orbital interactions.

A hypothetical data table summarizing potential NBO analysis findings is presented below. The values are purely illustrative.

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP (1) N5 | σ* (S8-O9) | Value |

| LP (1) N5 | σ* (S8-O10) | Value |

| LP (1) O1 | σ* (C4-C3) | Value |

| LP (1) O1 | σ* (C4-C5) | Value |

Theoretical Prediction of Reactivity and Selectivity

Theoretical predictions of the reactivity and selectivity of this compound would rely on quantum chemical calculations to map out potential reaction pathways and identify sites susceptible to chemical attack.

Computational Modeling of Reaction Pathways

Computational modeling could be employed to investigate various potential reactions involving this compound. This would involve calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. Such studies could explore, for example, the mechanism of N-dealkylation, oxidation of the piperidine ring, or cleavage of the methoxy group. The activation energies calculated for different pathways would indicate the most likely reaction mechanisms.

Prediction of Regioselectivity and Stereoselectivity in Transformations

For reactions where multiple products are possible, computational chemistry could predict the regioselectivity and stereoselectivity. For instance, in a hypothetical electrophilic addition to the piperidine ring, calculations could determine which carbon atom is most susceptible to attack by analyzing the distribution of electron density and the energies of the possible intermediates. Similarly, the stereochemical outcome of reactions at the chiral centers could be predicted by comparing the energies of the transition states leading to different stereoisomers.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) studies could be developed for a series of related N-sulfonylpiperidine derivatives to correlate their structural features with their chemical reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and topological) for each compound and correlating them with experimentally determined reaction rates, a predictive model could be built. This model could then be used to estimate the reactivity of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. These simulations would track the atomic motions over time, offering a view of the conformational flexibility of the piperidine ring and the rotational dynamics of the ethylsulfonyl and methoxy groups. MD simulations could also be used to calculate properties such as the radial distribution functions to understand the solvation structure around the molecule.

Applications of 1 Ethylsulfonyl 4 Methoxypiperidine As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

Annulation Reactions Involving the Piperidine (B6355638) Ring

There is no available scientific literature describing the use of 1-(Ethylsulfonyl)-4-methoxypiperidine in annulation reactions to form more complex heterocyclic structures.

Construction of Fused and Bridged Ring Systems

No published research details the application of this compound in the synthesis of fused or bridged ring systems.

Functionalization Strategies for Derivatization

Selective Transformations for Molecular Diversity

There are no documented selective transformations of this compound aimed at generating a library of diverse molecules.

Role in Catalyst Development (if applicable as a ligand component)

There is no evidence in the available literature to suggest that this compound has been investigated or utilized as a ligand in catalyst development.

Investigation of Coordination Properties

The coordination chemistry of N-sulfonylated cyclic amines, while not as extensively explored as other ligand classes, presents intriguing possibilities for the design of novel metal complexes. The structural features of this compound suggest several potential modes of coordination with metal centers. The molecule possesses multiple potential donor atoms: the nitrogen atom of the piperidine ring, the two oxygen atoms of the sulfonyl group, and the oxygen atom of the methoxy (B1213986) group.

The coordination behavior would likely be influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands. The sulfonamide nitrogen is generally a poor ligand, but the oxygen atoms of the sulfonyl group can act as hard donors, potentially coordinating to hard metal centers. The piperidine nitrogen, being a secondary amine, can also act as a ligand, although its coordination ability is attenuated by the electron-withdrawing nature of the ethylsulfonyl group.

Based on analogous systems involving sulfonamide-containing ligands, several coordination modes can be postulated for this compound. It could act as a monodentate ligand through one of the sulfonyl oxygen atoms or the methoxy oxygen atom. A bidentate coordination mode is also conceivable, involving both sulfonyl oxygen atoms to form a stable chelate ring. Furthermore, in scenarios where the ethylsulfonyl group is cleaved or modified, the piperidine nitrogen could become a more potent coordinating agent.

| Potential Donor Atom | Coordination Mode | Potential Metal Partners |

| Sulfonyl Oxygen | Monodentate, Bidentate (chelation) | Hard Lewis acidic metals (e.g., Li+, Mg2+, Al3+) |

| Piperidine Nitrogen | Monodentate | Transition metals (e.g., Pd, Ru, Rh) |

| Methoxy Oxygen | Monodentate | Hard Lewis acidic metals |

This table presents hypothetical coordination possibilities based on the structural features of this compound and general principles of coordination chemistry.

Application in Metal-Catalyzed Transformations

The application of piperidine derivatives in metal-catalyzed transformations is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular architectures. mdpi.comorganic-chemistry.orgsemanticscholar.orgresearchgate.netrsc.org this compound can be envisioned to participate in such reactions in several capacities, primarily as a substrate that undergoes functionalization.

Cross-Coupling Reactions: The C-H bonds of the piperidine ring are potential sites for functionalization via palladium-catalyzed C-H activation and subsequent cross-coupling reactions. This would allow for the introduction of aryl, vinyl, or alkyl groups at various positions on the piperidine core, leading to a diverse range of substituted derivatives. The directing ability of the sulfonyl group or the methoxy group could influence the regioselectivity of such transformations.

Ring-Opening Reactions: While the piperidine ring is generally stable, under specific catalytic conditions, it could potentially undergo ring-opening reactions. This would provide access to functionalized acyclic amino alcohol derivatives, which are also valuable synthetic intermediates.

As a Ligand Scaffold: While the coordination ability of the intact molecule may be limited, derivatives of this compound could be designed to act as chiral ligands in asymmetric catalysis. For instance, modification of the piperidine ring to introduce additional coordinating groups could lead to novel ligand scaffolds for a variety of metal-catalyzed asymmetric reactions.

| Reaction Type | Potential Role of this compound | Potential Catalyst | Expected Product |

| C-H Arylation | Substrate | Pd(OAc)2 / Ligand | Aryl-substituted piperidine |

| Suzuki Coupling | Substrate (if halogenated) | Pd(PPh3)4 | Aryl-substituted piperidine |

| Buchwald-Hartwig Amination | Substrate (if halogenated) | Pd catalyst / Ligand | Amino-substituted piperidine |

This table outlines plausible applications in metal-catalyzed reactions, drawing parallels from known reactivity of similar piperidine derivatives.

Strategic Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. rug.nlresearchgate.netresearchgate.netmdpi.com The secondary amine functionality, which can be unmasked by the removal of the ethylsulfonyl group from this compound, makes the resulting 4-methoxypiperidine (B1585072) an ideal candidate for integration into various MCRs.

Ugi and Passerini Reactions: The free secondary amine of 4-methoxypiperidine could readily participate as the amine component in the Ugi four-component reaction or the Passerini three-component reaction. beilstein-journals.orgmdpi.com This would allow for the incorporation of the 4-methoxypiperidine scaffold into peptide-like structures and other complex architectures with high efficiency and atom economy. The steric bulk and electronic properties of the 4-methoxypiperidine moiety would likely influence the stereochemical outcome of these reactions, offering opportunities for diastereoselective synthesis.

Mannich-type Reactions: The deprotected piperidine derivative could also serve as the amine component in Mannich-type reactions, reacting with an aldehyde and a carbon-based nucleophile to form β-amino carbonyl compounds. This provides a straightforward route to functionalized piperidines with a variety of side chains.

| Multi-component Reaction | Role of 4-Methoxypiperidine (deprotected) | Other Components | Product Class |

| Ugi Reaction | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amides |

| Passerini Reaction | (Not a direct component, but can be used in subsequent steps) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides |

| Mannich Reaction | Amine | Aldehyde, Enolizable carbonyl compound | β-Amino carbonyl compounds |

This table illustrates the potential of the deprotected form of this compound in well-established multi-component reactions.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

While the synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine can be envisioned through conventional methods, such as the reaction of 4-methoxypiperidine (B1585072) with ethanesulfonyl chloride, future research should prioritize the development of more sophisticated and efficient synthetic strategies. The exploration of unconventional pathways will be crucial for accessing this compound and its derivatives in a cost-effective and scalable manner.

One promising avenue lies in the application of multicomponent reactions (MCRs). These one-pot processes offer significant advantages in terms of atom economy and operational simplicity. ajchem-a.com A hypothetical MCR for the synthesis of this compound could involve the reaction of a suitable amine, an aldehyde, and an ethylsulfonyl-containing component, leading to the rapid assembly of the target molecule.

Another area ripe for exploration is the use of novel catalytic systems. For instance, palladium-catalyzed C-N cross-coupling reactions could be adapted to form the N-S bond, offering a versatile and highly tunable synthetic route. ajchem-a.com Furthermore, the development of organocatalytic methods for the synthesis of substituted piperidines presents an attractive, metal-free alternative. rsc.org

| Synthetic Approach | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. | High atom economy, reduced waste, operational simplicity. |

| Palladium-Catalyzed C-N Cross-Coupling | Transition metal-catalyzed formation of a carbon-nitrogen bond. | High efficiency, broad substrate scope, tunable reactivity. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, environmentally benign, potential for asymmetric synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. nih.govmdpi.com The application of these technologies to the synthesis of this compound could provide significant advantages over traditional batch processes.

Flow chemistry, with its superior heat and mass transfer, is particularly well-suited for handling highly exothermic or hazardous reactions that may be involved in the synthesis of sulfonyl chlorides or related intermediates. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and purities. google.com

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic routes. nih.gov The integration of online analytical techniques, such as HPLC and mass spectrometry, can provide real-time monitoring of reaction progress, facilitating data-driven decision-making and accelerating the development of robust and scalable synthetic protocols.

| Technology | Key Features | Benefits for Synthesis |

| Flow Chemistry | Continuous processing in microreactors or tubular reactors. | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. google.comnih.gov |

| Automated Synthesis | Robotic platforms for high-throughput experimentation. | Rapid reaction optimization, efficient screening of catalysts and reagents, data-rich experimentation. nih.gov |

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for the development of improved synthetic methods and the prediction of its chemical behavior. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these processes.

In situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), allow for the real-time monitoring of reaction kinetics and the identification of short-lived intermediates. nih.gov These techniques can be particularly powerful when coupled with flow chemistry platforms, providing a detailed picture of the reaction landscape under continuous processing conditions.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be used to complement experimental spectroscopic data. acs.org DFT can provide detailed information on molecular geometries, electronic structures, and reaction energy profiles, aiding in the interpretation of spectroscopic results and the elucidation of complex reaction mechanisms.

| Technique | Information Gained | Application |

| In situ FTIR (ReactIR) | Real-time monitoring of functional group transformations. | Kinetic analysis, identification of transient intermediates. |

| Process NMR | Real-time structural elucidation of reaction components. | Mechanistic studies, reaction profiling. |

| Density Functional Theory (DFT) | Calculation of molecular properties and reaction energetics. | Prediction of reaction pathways, interpretation of spectroscopic data. acs.org |

Development of Novel Reaction Methodologies Enabled by this compound

The unique structural features of this compound suggest that it could serve as a valuable building block or reagent in the development of novel reaction methodologies. The electron-withdrawing nature of the ethylsulfonyl group can influence the reactivity of the piperidine (B6355638) ring, while the methoxy (B1213986) group offers a site for further functionalization.

One potential application is in the area of asymmetric catalysis, where the chiral piperidine scaffold could be incorporated into novel ligands for transition metal catalysts. The stereoelectronic properties of the sulfonyl and methoxy groups could play a crucial role in inducing high levels of enantioselectivity in a variety of chemical transformations.

Furthermore, the C-H bonds adjacent to the nitrogen atom in the piperidine ring may be susceptible to functionalization through transition metal-catalyzed C-H activation. acs.org This would provide a direct and atom-economical route to a wide range of substituted piperidine derivatives with potential applications in drug discovery and materials science.

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational and experimental approaches will be paramount in accelerating the research and development of this compound. nih.gov Molecular modeling and simulation can provide valuable predictive insights that can guide and rationalize experimental studies.

Computational techniques such as molecular docking can be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. nih.gov DFT calculations can be employed to predict the compound's physicochemical properties, such as its reactivity, stability, and spectroscopic signatures. mdpi.com

This synergistic approach, where computational predictions are validated and refined through targeted experiments, will not only de-risk the research process but also foster a deeper understanding of the fundamental structure-property relationships governing the behavior of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 1-(ethylsulfonyl)-4-methoxypiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, reacting 4-methoxypiperidine with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Dichloromethane or THF for solubility and inertness.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and exclusion of moisture .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR should show characteristic signals: δ 3.8–4.1 ppm (methoxy group), δ 1.4–1.6 ppm (ethylsulfonyl CHCH), and δ 3.0–3.5 ppm (piperidine ring protons) .

- IR : Peaks at ~1150 cm (S=O stretching) and ~2850 cm (C-O-C from methoxy) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H] at m/z 222.1 (calculated for CHNOS) .

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the common side reactions or impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-sulfonylation : Forms disulfonylated byproducts. Mitigated by limiting sulfonyl chloride to 1.2 equivalents .

- Oxidation of Methoxy Group : Occurs under harsh conditions. Use inert atmospheres (N) and low temperatures .

- Residual Solvents : Detected via GC-MS. Remove by vacuum drying or azeotropic distillation .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers the LUMO, enhancing reactivity at the piperidine nitrogen .

- Molecular Docking : Screens binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets). Use AutoDock Vina with force fields optimized for sulfur-containing ligands .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.2) and blood-brain barrier permeability (low due to sulfonyl group) .

Q. How does the ethylsulfonyl group influence electronic properties and supramolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Reveals conformational locking of the piperidine ring due to steric effects of the sulfonyl group .

- Electrostatic Potential Maps : Show polarized electron density around the sulfonyl oxygen, facilitating hydrogen bonding in crystal lattices or protein interactions .

- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 200°C, attributed to strong S=O dipole interactions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. For example, oxidative dealkylation of the ethylsulfonyl group may reduce activity in vivo .

- Pharmacokinetic Modeling : Compartmental models assess bioavailability differences. Adjust dosing regimens to account for rapid renal clearance (t <2 hours) .

- Species-Specific Enzymatic Degradation : Test cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) using liver microsomes from humans vs. rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.